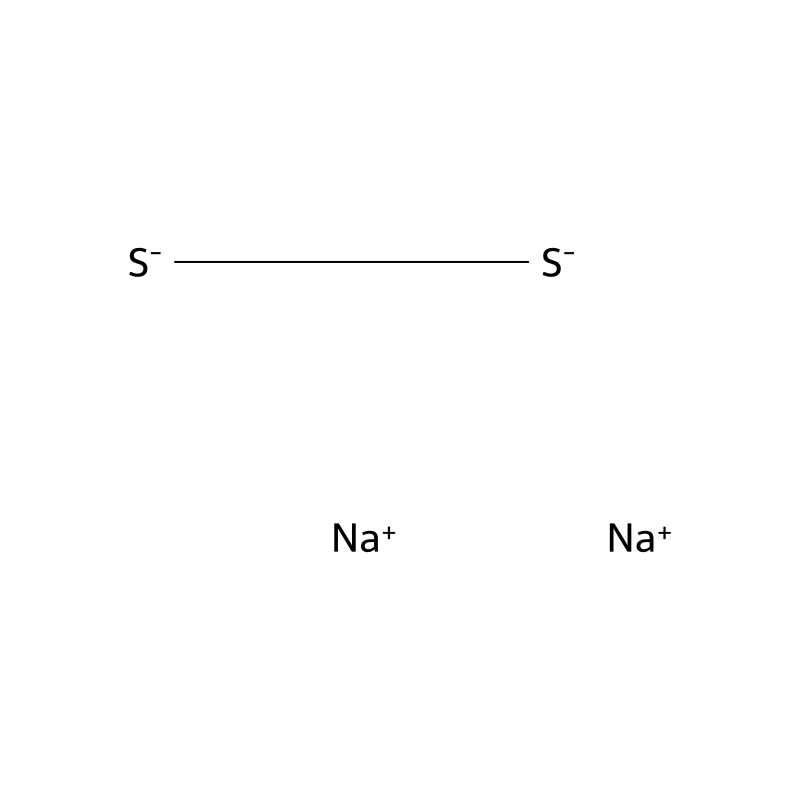

Sodium disulfide

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Sodium disulfide (Na2S2) is a specific, well-defined sodium polysulfide featuring a discrete disulfide anion (S₂²⁻). This distinguishes it from sodium sulfide (Na2S), which contains a monosulfide anion (S²⁻), and from higher-order sodium polysulfides (Na2Sx, x > 2) which have longer sulfur chains. As a pure, solid-phase reagent, Na2S2 offers a stable and precisely dosable source of sulfur in a reduced state, which is critical for applications requiring high reproducibility, such as in the formulation of catholytes for room-temperature sodium-sulfur (Na-S) batteries and in controlled organosulfur synthesis. Its defined stoichiometry avoids the performance variability associated with using in-situ mixtures of Na2S and elemental sulfur or commercially available polysulfide solutions of indeterminate composition.

References

- [1] El-Shinawi, H., Cussen, E. J., & Corr, S. A. (2018). Selective and Facile Synthesis of Sodium Sulfide and Sodium Disulfide Polymorphs. Inorganic Chemistry, 57(13), 7499–7502.

- [2] Haynes, W. M. (Ed.). (2014). CRC handbook of chemistry and physics. CRC press.

- [3] El-Shinawi, H., Cussen, E. J., & Corr, S. A. Selective and facile synthesis of sodium sulfide and sodium disulfide polymorphs. White Rose Research Online.

Substituting Sodium Disulfide with seemingly related compounds like sodium sulfide (Na2S), elemental sulfur, or generic sodium polysulfide (Na2Sx) mixtures introduces significant process variability and performance deficits. The specific sulfur chain length (x=2) dictates critical properties including solubility in battery electrolytes, redox potential, and reactivity in organic synthesis. For instance, in room-temperature Na-S batteries, using undefined polysulfides or generating them in-situ from Na2S and sulfur leads to inconsistent catholyte composition, promoting the detrimental polysulfide shuttle effect and poor cycling stability. Similarly, in chemical synthesis, the defined nucleophilicity and stoichiometry of Na2S2 allow for cleaner reactions and higher yields of target disulfide products compared to less selective, mixed-polysulfide reagents. Procuring the specific Na2S2 compound is therefore a requirement for achieving reproducible results in both electrochemical and synthetic protocols.

Higher Initial Na+ Utilization in Battery Cathodes Compared to Na2S

In the initial charge cycle of a room-temperature sodium-sulfur battery, cathodes formulated with pure Sodium Disulfide (α- and β-polymorphs) demonstrated significantly higher utilization of available sodium compared to cathodes made from Sodium Sulfide (Na2S). Specifically, β-Na2S2 and α-Na2S2 achieved 84% and 80% Na+ utilization, respectively, while the Na2S-based cathode achieved only 65%. This indicates a more efficient initial electrochemical activation for Na2S2.

| Evidence Dimension | Initial Sodium Ion Utilization |

| Target Compound Data | 80-84% (for α- and β-Na2S2) |

| Comparator Or Baseline | Sodium Sulfide (Na2S): 65% |

| Quantified Difference | 23-29% higher utilization than Na2S |

| Conditions | First charge cycle of a room-temperature Na-S battery. |

Higher initial utilization translates to better activation and potentially higher accessible capacity in the first cycles of a battery, a critical parameter for cell manufacturing and initial performance grading.

Superior First Discharge Capacity (Sulfur-Normalized) vs. Na2S

When comparing the first discharge capacity normalized to sulfur content, a key metric for active material performance, cathodes prepared from β-Na2S2 delivered a capacity of ~440 mAh/g. In a direct comparison under the same conditions, cathodes prepared from Na2S delivered a significantly lower capacity of ~350 mAh/g.

| Evidence Dimension | First Discharge Capacity (Sulfur-Normalized) |

| Target Compound Data | ~440 mAh/g (for β-Na2S2) |

| Comparator Or Baseline | Sodium Sulfide (Na2S): ~350 mAh/g |

| Quantified Difference | ~25.7% higher capacity |

| Conditions | First discharge cycle in a room-temperature Na-S battery. |

This demonstrates a more effective use of the sulfur active mass in Na2S2, directly impacting the achievable energy density of the battery cell and justifying its selection over the simpler sulfide.

Defined Low Solubility in Ether-Based Electrolytes for Controlled Reactions

In ether-based electrolytes, such as those used in Na-S batteries, Na2S2 is characterized as a low-solubility species, alongside Na2S. This contrasts with higher-order polysulfides (Na2Sx, 4 ≤ x ≤ 8), which are readily dissolved. This low solubility is a key processability parameter, as it helps to confine the active material to the cathode, mitigating the polysulfide shuttle effect where soluble species migrate to the anode and cause capacity loss. Formulating with a defined, low-solubility precursor like Na2S2 allows for a more controlled solid-liquid-solid phase transformation during cycling, unlike using highly soluble, mixed-polysulfide solutions.

| Evidence Dimension | Solubility in Ether-Based Electrolytes |

| Target Compound Data | Low / Insoluble |

| Comparator Or Baseline | Higher-order Sodium Polysulfides (Na2Sx, 4 ≤ x ≤ 8): High solubility |

| Quantified Difference | Qualitatively lower solubility, leading to different reaction mechanisms (solid-state conversion vs. dissolution-precipitation) |

| Conditions | Typical ether-based electrolytes for Na-S batteries (e.g., TEGDME, DOL/DME). |

Procuring a defined, low-solubility species like Na2S2 is critical for battery engineers aiming to minimize polysulfide shuttling and improve cycle life, a goal that is difficult to achieve with soluble, higher-order polysulfide mixtures.

High-Performance Cathode Formulation for Room-Temperature Na-S Batteries

For developing safer, room-temperature Na-S batteries that utilize sodium-free anodes (e.g., hard carbon). Using Na2S2 as the starting cathode material provides a pre-sodiated source with demonstrably higher initial Na+ utilization and discharge capacity compared to Na2S, enabling better first-cycle performance and higher energy density. Its low solubility in ether electrolytes is a key advantage for designing systems with reduced capacity fade from polysulfide shuttling.

Precursor for Controlled Synthesis of Symmetrical Organic Disulfides

As a nucleophilic sulfur source for the synthesis of symmetrical organic disulfides from alkyl halides. The well-defined S₂²⁻ dianion structure of Na2S2 offers superior stoichiometric control and potentially cleaner reaction profiles compared to generating the reagent in-situ from Na2S and elemental sulfur, which can lead to mixtures of polysulfides and side products.

Synthesis of Defined Polysulfide Polymers

In polymer chemistry for the synthesis of polysulfide polymers with a specific, repeating disulfide linkage. Reacting dihaloalkanes with Na2S2, as opposed to higher-order polysulfides like sodium tetrasulfide (Na2S4), allows for the precise incorporation of S-S bonds into the polymer backbone. This control over the sulfur rank is critical for tuning the final polymer's mechanical and thermal properties, such as creating poly(butylene disulfide) with distinct characteristics from poly(butylene tetrasulfide).

References

- [1] El-Shinawi, H., Cussen, E. J., & Corr, S. A. (2018). Selective and Facile Synthesis of Sodium Sulfide and Sodium Disulfide Polymorphs. Inorganic Chemistry, 57(13), 7499–7502.

- [2] Chen, P., et al. (2022). Review and prospects for room-temperature sodium-sulfur batteries. Energy & Environmental Materials, 5(3), 692-712.

- [4] Ghasemi, I., Naderi, G., & Morshedian, J. (2015). Sodium sulfide-based polysulfide polymers: synthesis, cure, thermal and mechanical properties. Iranian Polymer Journal, 24(11), 931-943.